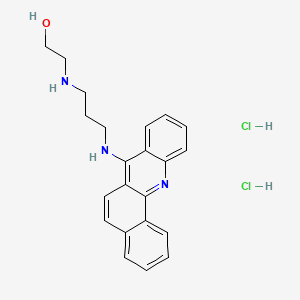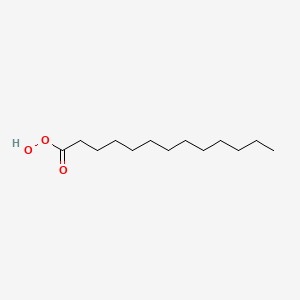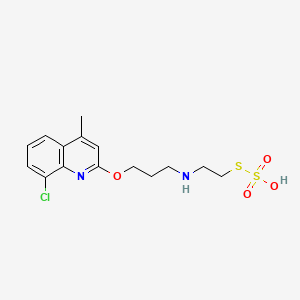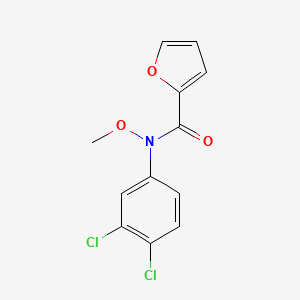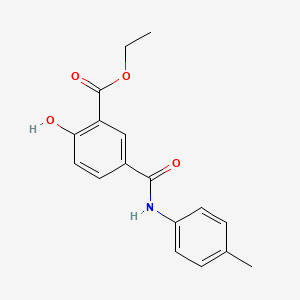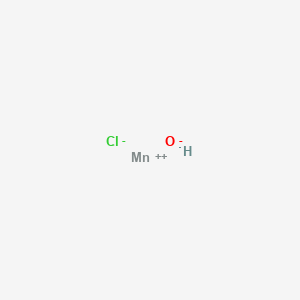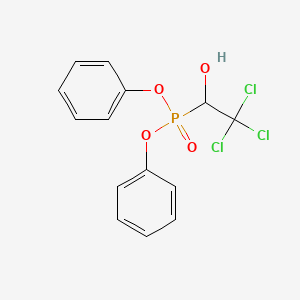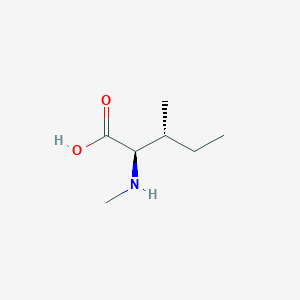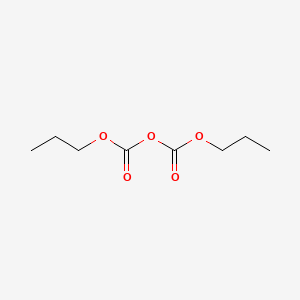
Dipropyl dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl dicarbonate is an organic compound with the molecular formula C7H14O5. It belongs to the class of dicarbonates, which are characterized by the presence of two carbonate groups sharing an oxygen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropyl dicarbonate can be synthesized through the transesterification of diethyl carbonate with propanol. The reaction typically involves the use of a catalyst such as sodium ethoxide or potassium tert-butoxide. The reaction conditions include moderate temperatures (around 60-80°C) and reduced pressure to facilitate the removal of by-products like ethanol.
Industrial Production Methods
In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same transesterification reaction but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl dicarbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form propanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Decomposition: At elevated temperatures (300-400°C), it decomposes to yield carbon dioxide, alkenes, and alcohols.
Common Reagents and Conditions
Catalysts: Sodium ethoxide, potassium tert-butoxide.
Solvents: Toluene, diglyme.
Temperature: 60-80°C for transesterification, 300-400°C for decomposition.
Major Products
Hydrolysis: Propanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Decomposition: Carbon dioxide, alkenes, and alcohols.
Applications De Recherche Scientifique
Dipropyl dicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates and polyesters.
Biology: Investigated for its potential use in biocompatible materials due to its biodegradability.
Medicine: Explored for its potential in drug delivery systems owing to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of dipropyl dicarbonate involves its ability to undergo ester-carbonate exchange reactions. This process is catalyzed by alkoxides, leading to the formation of polycarbonates and polyesters. The molecular targets include hydroxyl groups in diols and alcohols, which react with the carbonate groups in this compound to form new ester bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl dicarbonate: Used as a preservative and sterilizing agent in the food and beverage industry.
Diethyl dicarbonate: Employed in organic synthesis and as a solvent for various chemical reactions.
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines in organic synthesis.
Uniqueness
Dipropyl dicarbonate is unique due to its balanced properties of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable polycarbonates and polyesters under mild conditions sets it apart from other dicarbonates, which may require more stringent reaction conditions .
Propriétés
Numéro CAS |
43086-15-3 |
|---|---|
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
propoxycarbonyl propyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-6H2,1-2H3 |
Clé InChI |
APGAJOXIADQGSH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)OC(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)

